molecular formula C22H25N3O4S B11175624 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11175624
M. Wt: 427.5 g/mol
InChI Key: RHUHEXGPKCHPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidinone ring. One common method involves the reaction of a 2-methylphenyl derivative with a suitable amine under controlled conditions to form the pyrrolidinone core.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various signaling pathways related to cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide include other pyrrolidinone derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-16-6-2-3-7-20(16)25-15-17(14-21(25)26)22(27)23-18-8-10-19(11-9-18)30(28,29)24-12-4-5-13-24/h2-3,6-11,17H,4-5,12-15H2,1H3,(H,23,27)

InChI Key

RHUHEXGPKCHPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.